molecular formula C8H16<br>CH3C(CH3)=CHC(CH3)3<br>C8H16 B094453 2,4,4-Trimethyl-2-pentene CAS No. 107-40-4

2,4,4-Trimethyl-2-pentene

Cat. No.: B094453
CAS No.: 107-40-4
M. Wt: 112.21 g/mol
InChI Key: LAAVYEUJEMRIGF-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-2-pentene (CAS 107-40-4), also known as diisobutylene (DIB), is a branched alkene with the molecular formula C₈H₁₆ and molecular weight 112.21 g/mol . Its IUPAC name is (CH₃)₃CCH=C(CH₃)₂, and it is widely used as a gasoline additive due to its high research octane number (RON) and synergistic blending properties . Key properties include:

  • Boiling point: 104°C
  • Density: 0.720 g/cm³
  • Standard molar enthalpy of formation (ΔfH°): -142.4 kJ/mol (liquid phase)
  • Vapor pressure: Classified as highly flammable (UN 2050) with explosive vapor/air mixtures .

The compound is often found in industrial mixtures with its structural isomer, 2,4,4-trimethyl-1-pentene (CAS 107-39-1), typically in a 3:1 ratio .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4-Trimethyl-2-pentene can be synthesized through the oligomerization of isobutene. This process involves the catalytic dimerization of isobutene in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of solid acid catalysts, such as zeolites or supported phosphoric acid. These catalysts facilitate the oligomerization process, allowing for efficient and scalable production. The reaction is carried out in a continuous flow reactor, where isobutene is fed into the reactor along with the catalyst, and the product is continuously removed .

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-2-pentene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Kinetics of Hydrogenation

2,4,4-Trimethyl-2-pentene has been utilized to study the kinetics of liquid-phase hydrogenation of isooctenes using a Pd/γ-Al2O3 catalyst in a semibatch reactor. This research is significant for understanding catalytic processes and optimizing conditions for hydrogenation reactions .

2. Oligomerization Studies

The compound is also employed in the analysis of butene oligomerization processes. It has been analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) techniques to investigate the products formed over solid and liquid phosphoric acid catalysts. This application is crucial for developing efficient methods for producing higher-value chemicals from olefins .

Industrial Applications

1. Chemical Synthesis

Due to its structure, this compound serves as an important intermediate in the synthesis of various chemicals. Its unique branched structure allows it to participate in reactions that yield complex organic compounds used in pharmaceuticals and agrochemicals.

2. Polymer Production

The compound can be polymerized to create materials with specific properties desirable in various applications, including plastics and elastomers. Its use as a monomer can enhance the thermal and mechanical properties of the resulting polymers.

Case Studies

Case Study 1: Hydrogenation Kinetics
In a study focused on the kinetics of liquid-phase hydrogenation, researchers used this compound to analyze reaction rates under different conditions. The results indicated that adjusting temperature and pressure significantly influenced the reaction efficiency, providing insights into optimizing industrial hydrogenation processes .

Case Study 2: Oligomerization Analysis
A detailed analysis of butene oligomerization involving this compound revealed that varying the catalyst type (solid vs. liquid phosphoric acid) led to different product distributions. This study highlighted the importance of catalyst selection in maximizing yield and purity of desired oligomers .

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-2-pentene involves its reactivity as an alkene. The double bond in the molecule allows it to participate in various addition reactions, where the double bond is broken and new bonds are formed. This reactivity is exploited in many of its applications, where it serves as a building block for more complex molecules .

Comparison with Similar Compounds

Comparison with Structural Isomers

2,4,4-Trimethyl-1-pentene (CAS 107-39-1)

This positional isomer differs in the double bond location (C1–C2 vs. C2–C3 in 2,4,4-trimethyl-2-pentene). Key distinctions include:

Property 2,4,4-Trimethyl-1-pentene This compound References
Reactivity Higher reactivity in radical addition reactions Lower yield in pyrolysis with W(CO)₆
Retention Index (RI) Not reported Kovats' RI: 743 (nonpolar column)
Application Primary component in DIB fuel blends Co-component in DIB; enhances RON

Stereoisomers: Z- and trans-3,4,4-Trimethyl-2-pentene

These geometric isomers exhibit distinct physicochemical properties:

Property Z-3,4,4-Trimethyl-2-pentene (CAS 39761-64-3) trans-3,4,4-Trimethyl-2-pentene (CAS 39761-57-4) References
InChIKey FZQMZRXKWHQJAG-SREVYHEPSA-N FZQMZRXKWHQJAG-VOTSOKGWSA-N
Purity Not commercially specified ≥98.0% (GC)
Stability Less stable due to steric strain More stable configuration

Comparison with Other Branched Alkenes

2,4-Dimethyl-2-pentene (CAS 625-65-0)

A smaller branched alkene (C₇H₁₄) with lower molecular weight (98.19 g/mol):

Property 2,4-Dimethyl-2-pentene This compound References
Boiling point 98°C 104°C
ΔfH° (liquid) -125.3 kJ/mol -142.4 kJ/mol

2,3,4-Trimethyl-2-pentene (CAS N/A)

A structural analog with additional methyl branching:

  • Molecular formula : C₈H₁₆ (same as DIB)
  • Thermodynamic data: Limited, but expected higher steric hindrance reduces reactivity compared to this compound .

Biological Activity

2,4,4-Trimethyl-2-pentene (CAS Number: 107-40-4) is a branched alkene with significant industrial applications and biological implications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its chemical properties, potential health effects, and relevant case studies.

Chemical Identifiers:

PropertyValue
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Boiling Point103°C to 105°C
Melting Point-106°C
Density0.72 g/cm³
Flash Point-1°C

This compound is characterized by its high flammability and low solubility in water, which presents both industrial utility and safety concerns .

Toxicological Effects

The compound exhibits various toxicological effects. According to the International Chemical Safety Cards (ICSC), exposure can lead to symptoms such as drowsiness, headache, and nausea upon inhalation. Skin contact may cause redness, while ingestion can result in abdominal pain and vomiting . The compound is classified as highly flammable, and precautions must be taken to avoid fire hazards during handling.

Ecotoxicity

Limited data are available regarding the environmental impact of this compound. However, its volatility suggests that it may contribute to air pollution when released into the environment. Further studies are needed to assess its long-term ecological effects.

Kinetic Studies

Research has demonstrated that this compound can be utilized in kinetic studies related to hydrogenation processes. For instance, it was employed in experiments examining the kinetics of liquid-phase hydrogenation on a palladium catalyst within a semibatch reactor setup . This highlights its role not only as a chemical feedstock but also as a subject of scientific inquiry into reaction mechanisms.

Attractant Activity

A study indicated that this compound exhibits attractant activity for certain male insects. This biological activity suggests potential applications in pest management strategies where specific attractants are necessary for trapping or controlling pest populations . Such findings open avenues for further exploration into the compound's use in agricultural practices.

Summary of Findings

The biological activity of this compound encompasses both beneficial applications and potential hazards:

  • Toxicity : Inhalation and skin contact can lead to significant health risks.
  • Ecotoxicity : Limited data necessitate further investigation into environmental impacts.
  • Kinetics : Valuable in chemical reaction studies.
  • Biological Attraction : Potential use in pest management.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and isolating 2,4,4-trimethyl-2-pentene from its isomer mixture?

The compound is commonly synthesized via dimerization of isobutylene, yielding a mixture of 2,4,4-trimethyl-1-pentene (1-TMP) and this compound (2-TMP) (collectively termed di-isobutylene, DIB) . Separation can be achieved using gas chromatography (GC) with polar capillary columns or high-performance liquid chromatography (HPLC) optimized for alkene isomer discrimination. Evidence from industrial studies highlights the use of Pd/γ-Al₂O₃ catalysts for selective hydrogenation of 1-TMP, allowing enrichment of 2-TMP via kinetic differentiation .

Q. How do thermodynamic properties of this compound influence its stability and reactivity compared to its structural isomers?

The boiling point (104°C) and vapor pressure (11.02 kPa at 38°C) of 2-TMP are critical for handling and storage . Its lower enthalpy of vaporization (ΔvapH° ≈ 7.05 kcal/mol) compared to branched alkenes with terminal double bonds suggests reduced intermolecular interactions due to steric hindrance from the trisubstituted double bond . Phase equilibrium studies indicate that isomerization between 1-TMP and 2-TMP is temperature-dependent, favoring 2-TMP at higher temperatures due to entropy effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Infrared (IR) spectroscopy identifies characteristic C=C stretching vibrations at ~1650–1680 cm⁻¹, with shifts dependent on substituent steric effects . Mass spectrometry (electron ionization) reveals a molecular ion peak at m/z 112 (C₈H₁₆⁺), with fragmentation patterns dominated by allylic cleavage . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, resolves quaternary carbons adjacent to the double bond (δ ~110–125 ppm) .

Advanced Research Questions

Q. How do steric effects in this compound impact its reactivity in oxidation and hydrogenation reactions?

The trisubstituted double bond in 2-TMP creates significant steric hindrance, slowing oxidation rates compared to 1-TMP. For example, oxidation with Tl₂(SO₄)₃ shows a higher empirical activation energy for 2-TMP (54.5 kJ/mol) than 1-TMP (31.8 kJ/mol), attributed to restricted access of the oxidant to the double bond . Similarly, hydrogenation on Pd/γ-Al₂O₃ proceeds faster for 2-TMP due to reduced steric shielding of the internal double bond, enabling stronger adsorption on the catalyst surface .

Q. What kinetic models describe the isomerization and reaction pathways of this compound in combustion studies?

Updated Co-Optima kinetic models for DIB incorporate low-temperature pathways (e.g., Waddington mechanisms) and high-pressure limit adjustments. These models are validated against shock tube ignition delay data and jet-stirred reactor species profiles . For isomerization, a Horiuti–Polanyi mechanism involving half-hydrogenated intermediates is proposed, with rate constants derived from dynamic reactor modeling and parameter optimization .

Q. How does this compound behave under pyrolysis conditions, and what role do radical intermediates play?

Pyrolysis with W(CO)₆ at 300–400°C generates tertiary butyl radicals via β-scission, which recombine to form 2-TMP and 2,2,4,6,6-pentamethyl-3-heptene. Product distribution analysis (GC-MS) shows 2-TMP yields are lower than 1-TMP due to competing radical addition pathways . Computational studies (DFT) suggest the stability of 2-TMP-derived radicals is influenced by hyperconjugation with adjacent methyl groups .

Q. What experimental designs address contradictions in reported reaction rates for this compound across studies?

Discrepancies in hydrogenation rates (e.g., Pd vs. Ni catalysts) arise from diffusion limitations and catalyst deactivation. To resolve these, studies should employ standardized reactor setups (e.g., differential packed-bed reactors) with in-situ GC monitoring and Thiele modulus analysis to decouple kinetic and mass-transfer effects . For oxidation studies, controlling phase boundaries (e.g., using microemulsions) minimizes diffusion artifacts observed in biphasic systems .

Properties

IUPAC Name

2,4,4-trimethylpent-2-ene
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InChI

InChI=1S/C8H16/c1-7(2)6-8(3,4)5/h6H,1-5H3
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InChI Key

LAAVYEUJEMRIGF-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC(C)(C)C)C
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Molecular Formula

Record name 2,4,4-TRIMETHYL-2-PENTENE
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DSSTOX Substance ID

DTXSID9026766
Record name 2,4,4-Trimethyl-2-pentene
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Molecular Weight

112.21 g/mol
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Physical Description

Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name 2,4,4-Trimethyl-2-pentene
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Boiling Point

104.9 °C, 104 °C
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Flash Point

1.7 °C, 35 °F (2 °C) (OPEN CUP), 1.7 °C o.c.
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Solubility

Insoluble in water; soluble in ethyl ether, benzene, chloroform., Solubility in water: none
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Density

0.7218 @ 20 °C/4 °C, Relative density (water = 1): 0.72
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Vapor Density

3.8 (AIR= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

35.9 [mmHg], 35.9 mm Hg @ 25 °C, Vapor pressure, kPa at 38 °C: 11.02
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Color/Form

Colorless liquid

CAS No.

107-40-4
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Melting Point

-106.3 °C, -106 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,4-Trimethyl-2-pentene

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